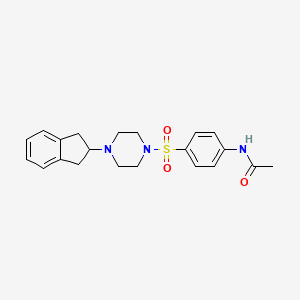
alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant), also known as N-[4-(4-indan-2-yl-piperazine-1-sulfonyl)-phenyl]-acetamide, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) is primarily located in the cytoplasm.
科学的研究の応用
Cloning and Expression
Cloning of ALDC Genes : ALDC genes have been cloned from different bacterial sources, including Bacillus brevis and Bacillus subtilis, and expressed in Escherichia coli and Bacillus subtilis. These studies have contributed to understanding the genetic and molecular basis of ALDC function (Diderichsen et al., 1990).
Recombinant Expression in Various Hosts : Recombinant expression of ALDC in various hosts, such as Pichia pastoris and E. coli, has been achieved, highlighting the versatility of the enzyme in different microbial systems (He Wei-ming, 2005).
Enzymatic Characterization and Stability
Purification and Characterization : ALDC has been purified and characterized from Bacillus subtilis, providing insights into its enzymatic properties, such as optimal activity conditions and kinetics (Kan Zhen-rong, 2005).
Improving Stability : Research has focused on enhancing the stability of ALDC, especially in acidic conditions relevant to brewing processes. This has involved techniques like site-directed mutagenesis to improve the enzyme's stability (Xian Zhang et al., 2015).
Structural Studies
- X-ray Crystallographic Studies : Studies have been conducted to understand the structural basis of ALDC’s unique ability to decarboxylate acetolactate. This includes the elucidation of its crystal structure, providing insights into its catalytic mechanism (S. Najmudin et al., 2003).
Applications in Metabolic Engineering and Fermentation
Enhancing Acetoin Production : By genetically manipulating Bacillus subtilis to overexpress ALDC, researchers have successfully enhanced acetoin production, a compound of interest in the food and brewing industries (Xian Zhang et al., 2013).
Fermentation Optimization : Studies on optimizing fermentation conditions for ALDC production in Bacillus subtilis have been conducted, which is crucial for its industrial applications (Yang Chao-ying, 2007).
Safety and Toxicological Evaluation
- Toxicological Evaluation : The safety of ALDC, particularly for use in beer fermentation, has been assessed through various toxicological tests. This includes assessing mutagenic potential and antimicrobial activity (A. S. de Boer et al., 1993).
特性
CAS番号 |
9025-02-9 |
|---|---|
製品名 |
alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) |
分子式 |
C21H25N3O3S |
分子量 |
399.5 g/mol |
IUPAC名 |
N-[4-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-16(25)22-19-6-8-21(9-7-19)28(26,27)24-12-10-23(11-13-24)20-14-17-4-2-3-5-18(17)15-20/h2-9,20H,10-15H2,1H3,(H,22,25) |
InChIキー |
KYLPQCURLYFTQK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



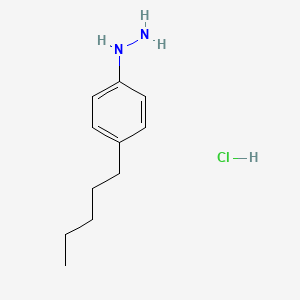
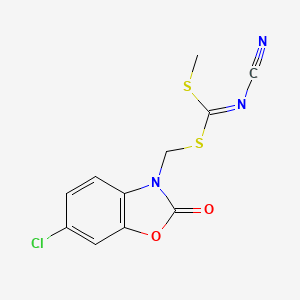
![1-[2-(4-Chlorophenylthio)acetyl]-4-phenylthiosemicarbazide](/img/structure/B1620654.png)
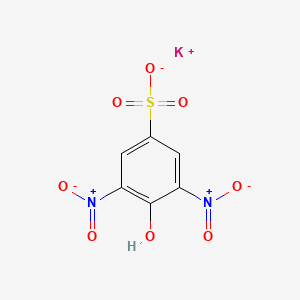
![7,8-Dihydro-6H-Dipyrido[1,2-a:2',1'-c][1,4]diazepinediium dibromide](/img/structure/B1620659.png)
![2-Phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1620661.png)
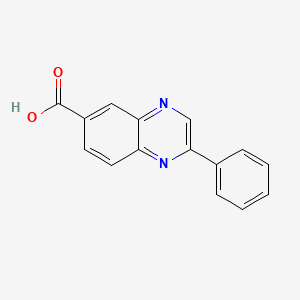
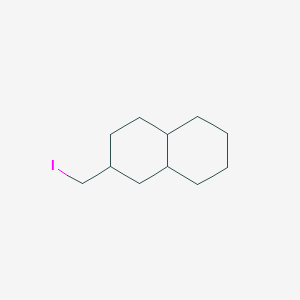

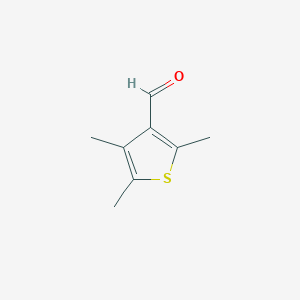
![3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine](/img/structure/B1620668.png)
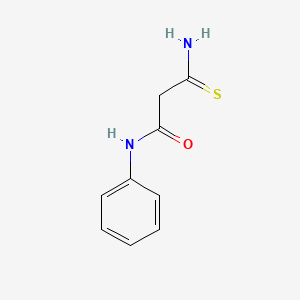
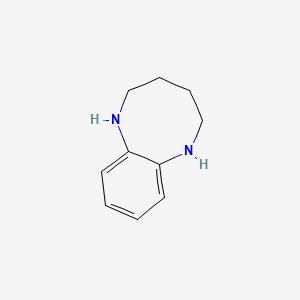
![6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620673.png)